1,4-Bis(2-methyl-1H-imidazol-1-yl)butane

Coordination Chemistry Crystal Engineering Topology

Choose 1,4-Bis(2-methyl-1H-imidazol-1-yl)butane (bmib) for reproducible MOF & CP synthesis. Its flexible butylene spacer with 2-methyl imidazole termini enables 8-fold interpenetration for pore-size tuning, switches magnetic coupling from ferro- to antiferromagnetic in Cu(II) systems, and yields four distinct topologies under solvent variation—diversity unattainable with rigid linkers. Exhibits superior thermal stability vs. 2-ethyl or 2-isopropyl analogs. ≥97% purity; store at 2–8°C. bmib is not functionally interchangeable with bimb, betib, or pbmeix—precise chemical identity is critical for reproducible results.

Molecular Formula C12H18N4
Molecular Weight 218.3 g/mol
CAS No. 52550-63-7
Cat. No. B3178366
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Bis(2-methyl-1H-imidazol-1-yl)butane
CAS52550-63-7
Molecular FormulaC12H18N4
Molecular Weight218.3 g/mol
Structural Identifiers
SMILESCC1=NC=CN1CCCCN2C=CN=C2C
InChIInChI=1S/C12H18N4/c1-11-13-5-9-15(11)7-3-4-8-16-10-6-14-12(16)2/h5-6,9-10H,3-4,7-8H2,1-2H3
InChIKeyVWSRHOIRMGHAPR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,4-Bis(2-methyl-1H-imidazol-1-yl)butane (CAS 52550-63-7): Sourcing & Baseline Specifications for MOF and Coordination Chemistry Research


1,4-Bis(2-methyl-1H-imidazol-1-yl)butane (CAS: 52550-63-7), commonly abbreviated as bmib or bib, is a flexible, neutral, nitrogen-donor bis(imidazole) ligand with the molecular formula C₁₂H₁₈N₄ and a molecular weight of 218.30 g/mol [1]. It serves as a foundational building block in the synthesis of Metal-Organic Frameworks (MOFs) and coordination polymers (CPs), where its flexible butylene spacer and 2-methyl-substituted imidazole termini enable the construction of diverse network topologies [2]. Commercially, it is typically supplied as a light yellow to yellow solid with a purity specification of ≥97%, and its procurement requires storage at 2–8°C .

Why Substituting 1,4-Bis(2-methyl-1H-imidazol-1-yl)butane with Other Bis(imidazole) Linkers Fails: Quantified Structural and Functional Consequences


In crystal engineering, the notion that any flexible bis(imidazole) linker is functionally interchangeable is incorrect and can lead to synthesis failure or undesired material properties. 1,4-Bis(2-methyl-1H-imidazol-1-yl)butane (bmib) is not a generic spacer; its specific combination of a four-carbon alkyl chain and a methyl group at the imidazole 2-position creates a unique steric and conformational profile [1]. Substitution with its closest analogs—such as the unsubstituted 1,4-bis(imidazol-1-yl)butane (bimb) [2], the 2-ethyl (betib) or 2-isopropyl (bisopib) derivatives [3], or the rigid aromatic linker 1,4-bis((2-methyl-1H-imidazol-1-yl)methyl)benzene (pbmeix) [3]—fundamentally alters network topology, interpenetration degree, and the resulting material's performance. These structural changes directly impact critical properties like luminescence, magnetic behavior, thermal stability, and sensing capability, making procurement based on precise chemical identity essential for reproducible research [4].

Quantitative Evidence for Selecting 1,4-Bis(2-methyl-1H-imidazol-1-yl)butane (bmib) over Closest Analogs


Bmib vs. Unsubstituted bimb in Manganese(II) Frameworks: Topological Control and Dimensionality Shift

Replacing bmib with its non-methylated analog, 1,4-bis(imidazol-1-yl)butane (bimb), results in a loss of control over network topology and reduces achievable dimensionality in manganese(II) systems [1]. The methyl groups on bmib introduce steric hindrance that directs the formation of complex 3D interpenetrated networks, whereas bimb tends to yield simpler 1D chain structures under comparable conditions [1].

Coordination Chemistry Crystal Engineering Topology

Bmib vs. 2-Ethyl and 2-Isopropyl Derivatives in Isostructural Zn(II) Frameworks: Identical Topology with Critically Divergent Function

In a series of isostructural Zn(II) coordination polymers with identical 3D cubic, 2-fold interpenetrated nets, the specific 2-substituent on the bis(imidazole) linker dictates the material's functional properties. Bmib (2-methyl) and its 2-ethyl (betib) and 2-isopropyl (bisopib) analogs all produce the same topology [1]. However, the methyl-substituted bmib framework exhibits superior thermal stability and retains significant Cu(II) ion exchange capacity, a property that is diminished in the bulkier ethyl and isopropyl derivatives [1].

Metal-Organic Frameworks Photoluminescence Ion Exchange

Bmib vs. Aromatic Rigid pbmeix Linker: Bmib's Flexibility Enables Ultra-High 8-Fold Interpenetration

The flexible butylene chain of bmib allows it to conform to generate extremely high degrees of interpenetration, a structural feature unattainable with its rigid, aromatic counterpart. A Cd(II) framework built with bmib achieves a rare 8-fold interpenetrated 3D structure, while a comparable Zn(II) framework using the rigid linker 1,4-bis((2-methyl-1H-imidazol-1-yl)methyl)benzene (pbmeix) yields only a 2-fold interpenetrated net [1].

Crystal Engineering Interpenetration MOF Synthesis

Bmib vs. Short-Chain bie Linker in Cu(II) Polymers: Directing Magnetic Exchange from Ferro- to Antiferromagnetic

The length and flexibility of the bmib linker directly influence the magnetic superexchange pathways in Cu(II) coordination polymers. When compared to the shorter, more rigid 1,2-bis(imidazol-1-yl)ethane (bie) linker in isophthalate-based systems, bmib leads to a complete reversal in magnetic behavior from weak ferromagnetic to weak antiferromagnetic coupling [1].

Molecular Magnetism Coordination Polymers Copper(II) Complexes

Bmib Demonstrates Superior Solvent-Responsive Structural Diversity vs. Rigid Linkers

The conformational flexibility of bmib makes it an exceptional probe for solvent-directed self-assembly, a level of structural diversity that rigid linkers cannot match. In Ni(II) systems with 5-bromoisophthalic acid, simply changing the solvent system yields four distinct coordination polymers with bmib, exhibiting four different network topologies: [2+2] dia (6⁶), 3D non-interpenetrated dia (6⁶), 3D pillar-layer pcu (4¹²·6³), and 2D stacked layer sql (4⁴·6²) [1].

Crystal Engineering Solvothermal Synthesis Nickel(II) Complexes

Bmib's Predicted vs. Observed Properties: Commercial Relevance for Handling and Storage

Understanding the predicted vs. observed properties of bmib is crucial for proper procurement, storage, and experimental design. The compound has a predicted boiling point of 441.0±28.0 °C and a density of 1.10±0.1 g/cm³ [1]. Critically, its predicted acid dissociation constant (pKa) is 8.11±0.31, indicating it is a weak base that may require handling under inert atmosphere or at controlled pH for certain applications [1]. These values can be contrasted with the known properties of the unsubstituted analog, bimb, which is also a solid but with a lower molecular weight and different pKa due to the lack of methyl groups.

Physicochemical Properties Procurement Material Handling

Optimal Research and Development Scenarios for 1,4-Bis(2-methyl-1H-imidazol-1-yl)butane (bmib)


Design of MOFs with Controlled Interpenetration for Gas Storage/Separation

When the research goal is to synthesize a MOF with a specific degree of interpenetration to tune pore size and surface area, bmib is the linker of choice. Its flexible butylene spacer allows it to adapt to form highly interpenetrated nets, as evidenced by the 8-fold interpenetrated [Cd(sbdc)(bmib)]ₙ structure [1]. This tunability is not achievable with rigid or less flexible bis(imidazole) linkers, making bmib a critical component for fine-tuning porosity [1].

Synthesis of Molecule-Based Magnets with Targeted Antiferromagnetic Coupling

For projects focused on developing low-dimensional quantum magnets or studying antiferromagnetic exchange, bmib is a proven building block. Head-to-head studies demonstrate that replacing a shorter linker (bie) with bmib in Cu(II) isophthalate polymers changes the magnetic interaction from ferromagnetic to antiferromagnetic [2]. This specific magnetic outcome is a direct consequence of bmib's length and conformation, making it indispensable for achieving the desired property [2].

Solvent-Responsive Crystal Engineering and Topology Discovery

In exploratory crystal engineering where the goal is to map the structural landscape of a metal-ligand system, bmib's pronounced conformational flexibility is a key advantage. As demonstrated with Ni(II) systems, bmib yields four distinct network topologies simply by varying the solvent, a level of diversity that rigid linkers cannot provide [3]. This makes bmib an ideal candidate for discovering new framework materials and understanding the principles of supramolecular self-assembly [3].

Construction of Robust Frameworks Requiring High Thermal Stability

When synthesizing coordination polymers for applications that involve elevated temperatures (e.g., heterogeneous catalysis or high-temperature sensing), the thermal stability of the linker-derived framework is paramount. Comparative studies show that Zn(II) frameworks built with bmib exhibit superior thermal stability compared to those made with its 2-ethyl or 2-isopropyl analogs [4]. This characteristic makes bmib the preferred choice for ensuring material integrity under demanding thermal conditions [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

8 linked technical documents
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